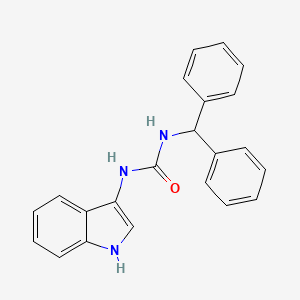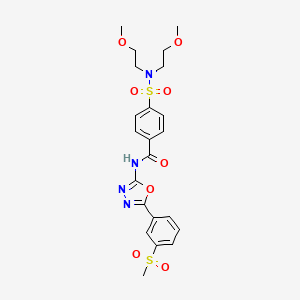
2-(Azetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)acetonitrile is a chemical compound with the CAS Number: 67523-81-3 and a molecular weight of 96.13 . It is a liquid at room temperature and should be stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of interest in recent years. For instance, a green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib, a drug that contains a similar azetidin-3-yl)acetonitrile moiety .Chemical Reactions Analysis
Azetidines, which include this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored at 4°C, protected from light .Aplicaciones Científicas De Investigación
Novel Synthesis Methods and Intermediates
- Three-component Reaction for Bioactive Precursors : A stereospecific three-component reaction involving azetidines provides a route to N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, important precursors for bioactive compounds like pregabalin and lergotrile (David E Stephens et al., 2013).
- Green Synthesis for Baricitinib Intermediates : A green and cost-effective synthesis method has been developed for key quaternary heterocyclic intermediates of baricitinib, an oral selective inhibitor displaying potent anti-inflammatory activity. This method uses commercially available materials and a green oxidation reaction, suitable for industrial production (X. Cui et al., 2019).
Pharmacological Activities and Potential
- Antimalarial Pharmacophores : Microwave-assisted regioselective ring opening of 2-(aminomethyl)aziridines in acetonitrile produces 1,2,3-triaminopropanes, identified as novel antimalarial pharmacophores (M. D’hooghe et al., 2011).
- Diverse Biological Activities of 2-Azetidinones : 2-azetidinones have been reported for their antimicrobial, antifungal, antitubercular, anti-inflammatory, antitumor, anti-HIV, antiparkinsonian, antidiabetic, and vasopressin V1a antagonist activities, highlighting the potential of the 2-azetidinone moiety in developing new therapeutic agents (P. Mehta et al., 2010).
Innovative Drug Development
- Analgesic and Anti-inflammatory Agents : Novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds exhibit significant analgesic and anti-inflammatory activities, with potential as new therapeutic agents (S. Chhajed et al., 2016).
- Anticancer Candidate Development : ZMC1, an azetidinecarbothioic acid derivative, has been developed as a mutant p53 targeted anti-cancer drug, with a sensitive LC/MS/MS assay established for assessing its purity, stability, and preclinical pharmacokinetic studies (Hongxia Lin et al., 2015).
Safety and Hazards
Direcciones Futuras
Azetidines, including 2-(Azetidin-1-yl)acetonitrile, have seen remarkable advances in their chemistry and reactivity . They are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The focus of future research is likely to be on further improving the synthesis methods and expanding the applications of these compounds .
Mecanismo De Acción
Target of Action
It is known that compounds with a similar structure, such as baricitinib, which has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, are selective reversible inhibitors of the janus kinases jak1 and jak2 . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines.
Mode of Action
Based on the similarity to baricitinib, it can be inferred that it might interact with its targets (potentially jak1 and jak2) to inhibit their activity . This inhibition could result in the reduction of the signaling pathways of various inflammatory cytokines, thereby exhibiting anti-inflammatory activity .
Biochemical Pathways
If we consider its potential similarity to baricitinib, it might affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
Based on its potential similarity to baricitinib, it might exhibit anti-inflammatory activity by inhibiting the activity of jak1 and jak2, thereby reducing the signaling pathways of various inflammatory cytokines .
Propiedades
IUPAC Name |
2-(azetidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJAYUXUKHRBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)



![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)




